Fmoc-beta,beta-diMe-L-Orn(Boc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

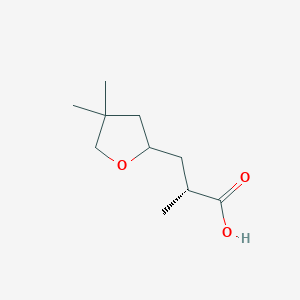

Fmoc-beta,beta-diMe-L-Orn(Boc)-OH is a chemical compound that has gained significant attention from the scientific research community due to its unique properties and potential applications. This compound is a derivative of the amino acid ornithine, which is commonly found in the biosynthesis of various peptides and proteins. This compound is primarily used in the synthesis of peptide-based molecules, and its unique structure makes it an attractive option for researchers looking to develop new drugs and therapies.

Scientific Research Applications

Fmoc-beta,beta-diMe-L-Orn(Boc)-OH and its derivatives are widely used in peptide synthesis to introduce unnatural amino acids that induce specific secondary structures in peptides. These compounds are instrumental in forming β-sheetlike structures through β-sheet interactions, a crucial aspect for studying peptide folding and structure-function relationships in proteins.

Enhancing Peptide Structure and Function

The introduction of unnatural amino acids like Orn(i-PrCO-Hao), derived from ornithine with a β-strand-mimicking amino acid Hao attached, demonstrates the utility of this compound derivatives. This specific modification enables peptides to fold into β-sheetlike structures, facilitating the study of protein folding mechanisms and the design of peptides with desired structural properties for therapeutic applications (J. Nowick et al., 2002).

Influence on Peptide Hydrogelation and Self-Assembly

The self-assembly properties of Fmoc-tripeptides, including those derived from this compound, highlight their significance in creating hydrogels with specific mechanical properties. These materials have potential applications in tissue engineering and drug delivery, where the control over hydrogel properties is essential for functionality (G. Cheng et al., 2010).

Advancements in Solid-Phase Peptide Synthesis (SPPS)

This compound plays a critical role in the development of solid-phase peptide synthesis (SPPS) techniques. The advancements in rapid in situ neutralization protocols for both Fmoc and Boc solid-phase chemistries improve the efficiency and reliability of peptide synthesis, paving the way for the production of complex peptides and proteins with high fidelity and yield (P. Alewood et al., 1997).

Contribution to Glycopeptide and Glycoconjugate Synthesis

The synthesis of orthogonally protected building blocks using this compound derivatives facilitates the assembly of glycopeptides and glycoconjugates on solid supports. This approach is vital for studying carbohydrate-protein interactions and developing carbohydrate-based vaccines and therapeutics (Johanna Katajisto et al., 2002).

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-26(2,3)35-24(32)28-15-14-27(4,5)22(23(30)31)29-25(33)34-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-22H,14-16H2,1-5H3,(H,28,32)(H,29,33)(H,30,31)/t22-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXIFWGQNTWZRC-JOCHJYFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(dimethylamino)ethyl]thio}-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2732987.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)

![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate](/img/structure/B2732995.png)

![Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate](/img/structure/B2732996.png)

![1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733005.png)

![N-(1-cyano-2-hydroxyethyl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B2733006.png)